molecular formula C8H15NO2 B13829242 L-Alanine, 3-methyl-2-butenyl ester

L-Alanine, 3-methyl-2-butenyl ester

Cat. No.: B13829242
M. Wt: 157.21 g/mol
InChI Key: GWAWGVRWAUJEDC-ZETCQYMHSA-N
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Description

L-Alanine, 3-methyl-2-butenyl ester is a chemical compound that belongs to the class of amino acid esters It is derived from L-Alanine, an essential amino acid, and 3-methyl-2-butenyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine, 3-methyl-2-butenyl ester can be synthesized through the esterification of L-Alanine with 3-methyl-2-butenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-methyl-2-butenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine, 3-methyl-2-butenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanine, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine methyl ester
  • L-Alanine ethyl ester
  • L-Alanine isopropyl ester

Uniqueness

L-Alanine, 3-methyl-2-butenyl ester is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties compared to other L-Alanine esters. This unique structure may influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-methylbut-2-enyl (2S)-2-aminopropanoate

InChI

InChI=1S/C8H15NO2/c1-6(2)4-5-11-8(10)7(3)9/h4,7H,5,9H2,1-3H3/t7-/m0/s1

InChI Key

GWAWGVRWAUJEDC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC=C(C)C)N

Canonical SMILES

CC(C(=O)OCC=C(C)C)N

Origin of Product

United States

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